molecular formula C19H18ClFN2O2 B13039941 Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13039941
M. Wt: 360.8 g/mol
InChI Key: JJXUDIRUFILXOL-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a synthetic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have been studied for their diverse biological activities, including potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The fluorophenyl group can be introduced through a substitution reaction using appropriate fluorinated reagents. The final step involves the esterification of the carboxylic acid group to form the methyl ester, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of microwave irradiation to accelerate the Fischer indole synthesis, as well as the use of high-purity reagents and solvents to minimize impurities. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases, including neurological disorders and cancer.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline alkaloid with similar biological activities.

    Harmaline: A beta-carboline derivative with potential therapeutic applications.

    Tetrahydroharmine: A reduced form of harmine with distinct biological properties.

Uniqueness

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other beta-carbolines and may contribute to its potential as a therapeutic agent.

Biological Activity

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H16ClFN2O2
  • Molecular Weight : 308.75 g/mol

Anticancer Activity

Beta-carboline derivatives have been extensively studied for their anticancer properties. Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has shown potential in inducing apoptosis in various cancer cell lines. For instance:

  • Mechanism : The compound may increase reactive oxygen species (ROS) levels within cells, disrupting oxidative homeostasis and activating apoptotic pathways.
  • Cell Lines Tested : Studies have reported significant cytotoxicity against cervical cancer cells (SiHa) and other cancer types.
StudyCell LineIC50 (µM)Mechanism
SiHa10.5ROS induction
MCF-720.1Apoptosis via MAPK pathway

Anticholinesterase Activity

Research indicates that beta-carboline derivatives exhibit anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's selectivity towards butyrylcholinesterase (BuChE) has been highlighted:

  • IC50 Values : The compound demonstrated effective inhibition of BuChE with IC50 values ranging from 1.0 to 18.8 µM.
CompoundAChE Inhibition (IC50)BuChE Inhibition (IC50)
Methyl Beta-Carboline10.8 nM2.9 µM
Other DerivativesVaries (up to 18.8 µM)Varies (up to 18.8 µM)

Neuroprotective Effects

The neuroprotective properties of beta-carbolines have been linked to their interaction with GABA receptors:

  • Mechanism : These compounds act as mixed agonists/antagonists at GABA_A receptors, potentially reducing alcohol cravings and withdrawal symptoms.
  • Animal Studies : In vivo studies have shown reduced self-administration of alcohol in models treated with beta-carboline derivatives.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of methyl beta-carboline derivatives on cervical cancer cells:

  • Findings : The treatment led to a significant increase in apoptosis markers after 24 hours of exposure.
  • : The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Properties

A clinical trial assessed the impact of beta-carboline derivatives on patients with mild cognitive impairment:

  • Results : Participants receiving the treatment showed improved cognitive scores compared to the placebo group.
  • Implications : This highlights the potential for beta-carbolines in managing neurodegenerative conditions.

Properties

Molecular Formula

C19H18ClFN2O2

Molecular Weight

360.8 g/mol

IUPAC Name

methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11;/h2-9,16-17,21-22H,10H2,1H3;1H

InChI Key

JJXUDIRUFILXOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC(=CC=C3)F)NC4=CC=CC=C24.Cl

Origin of Product

United States

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